REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:7]=[C:8]([N+:12]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[H][H]>C(O)(=O)C.[Pd]>[N:1]1([C:6]2[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=2)[NH2:12])[CH:5]=[CH:4][N:3]=[CH:2]1
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Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C=1C=C(N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |